![molecular formula C24H13NO2 B14224872 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid CAS No. 823227-76-5](/img/structure/B14224872.png)
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid is an organic compound that features a benzoic acid core with two ethynyl-linked phenyl groups, one of which is substituted with a cyano group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of visible-light-induced photocatalysis has also been explored to promote the reaction under milder conditions .
化学反応の分析
Types of Reactions
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes
作用機序
The mechanism by which 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid exerts its effects involves its interaction with molecular targets through its aromatic and ethynyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity .
類似化合物との比較
Similar Compounds
- 3-({2-[(2-Ethynylphenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 3-({2-[(2-Phenylethynyl)phenyl}ethynyl)benzoic acid
Uniqueness
This compound is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications where specific interactions with molecular targets are required .
特性
CAS番号 |
823227-76-5 |
|---|---|
分子式 |
C24H13NO2 |
分子量 |
347.4 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-cyanophenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H13NO2/c25-17-23-10-4-3-9-21(23)15-14-20-8-2-1-7-19(20)13-12-18-6-5-11-22(16-18)24(26)27/h1-11,16H,(H,26,27) |
InChIキー |
XNJZJNCLKFKXRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)C(=O)O)C#CC3=CC=CC=C3C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



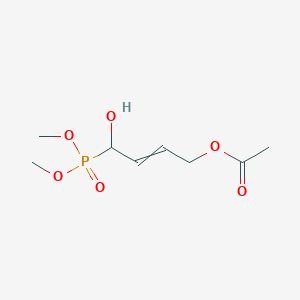
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
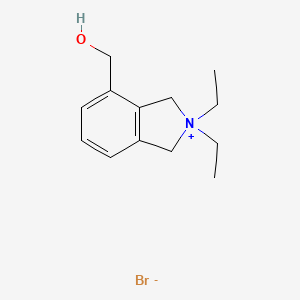
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
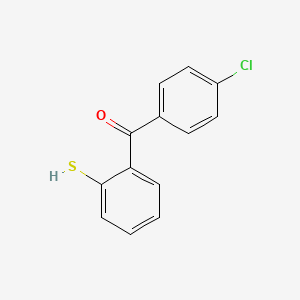

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)
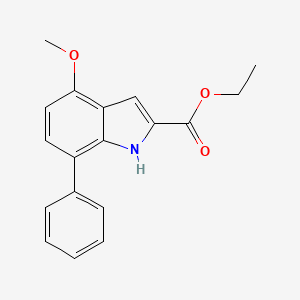

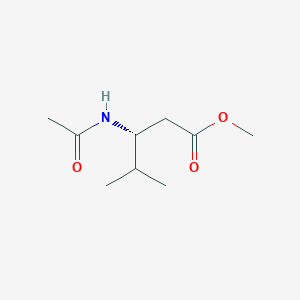
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
